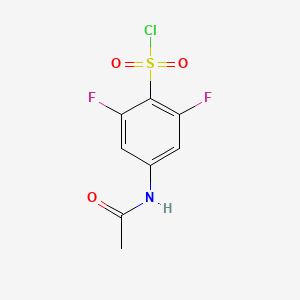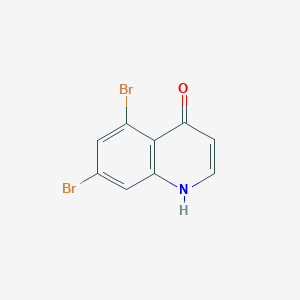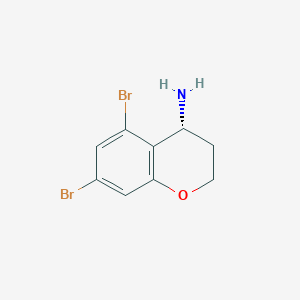![molecular formula C11H15NO2S B13145861 2-Buten-1-amine, 3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13145861.png)
2-Buten-1-amine, 3-[2-(methylsulfonyl)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Buten-1-amine,3-[2-(methylsulfonyl)phenyl]- is an organic compound that features a butenyl amine group attached to a phenyl ring substituted with a methylsulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Buten-1-amine,3-[2-(methylsulfonyl)phenyl]- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-buten-1-amine and 2-(methylsulfonyl)phenyl bromide.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2-Buten-1-amine,3-[2-(methylsulfonyl)phenyl]- may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and high yield of the final product.
化学反応の分析
Types of Reactions
2-Buten-1-amine,3-[2-(methylsulfonyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the methylsulfonyl group to a methylthio group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Methylthio derivatives.
Substitution: Various substituted amines.
科学的研究の応用
2-Buten-1-amine,3-[2-(methylsulfonyl)phenyl]- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is investigated for its biological activity, including antimicrobial and anti-inflammatory properties.
作用機序
The mechanism of action of 2-Buten-1-amine,3-[2-(methylsulfonyl)phenyl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(4-Methylsulfonylphenyl)indole: This compound shares the methylsulfonylphenyl group and exhibits similar biological activities, such as antimicrobial and anti-inflammatory effects.
2-Methyl-2-propen-1-amine: Another related compound with a similar butenyl amine structure, used in various chemical syntheses.
Uniqueness
2-Buten-1-amine,3-[2-(methylsulfonyl)phenyl]- is unique due to its specific combination of functional groups, which confer distinct reactivity and biological properties
特性
分子式 |
C11H15NO2S |
|---|---|
分子量 |
225.31 g/mol |
IUPAC名 |
(E)-3-(2-methylsulfonylphenyl)but-2-en-1-amine |
InChI |
InChI=1S/C11H15NO2S/c1-9(7-8-12)10-5-3-4-6-11(10)15(2,13)14/h3-7H,8,12H2,1-2H3/b9-7+ |
InChIキー |
BQENJCFBLPPXSD-VQHVLOKHSA-N |
異性体SMILES |
C/C(=C\CN)/C1=CC=CC=C1S(=O)(=O)C |
正規SMILES |
CC(=CCN)C1=CC=CC=C1S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9,10-Anthracenedione, 1,5-bis[(4-aminobutyl)amino]-](/img/structure/B13145783.png)
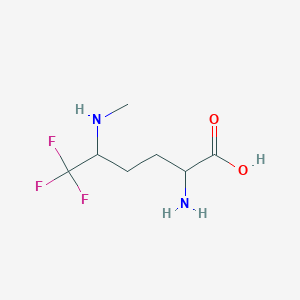

![9,10-Anthracenedione, 1-chloro-8-[(4-ethoxyphenyl)amino]-](/img/structure/B13145798.png)
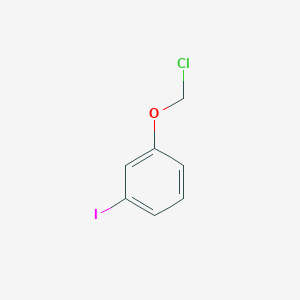

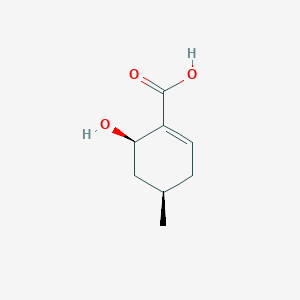
![7-(3-(9H-Fluoren-9-ylidene)prop-1-en-1-yl)-7H-dibenzo[c,g]fluorene](/img/structure/B13145824.png)
![(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]-(4-methyl-2-oxochromen-7-yl)amino]-3-(4-hydroxyphenyl)propanamide](/img/structure/B13145832.png)
![1-Amino-4-[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13145833.png)
